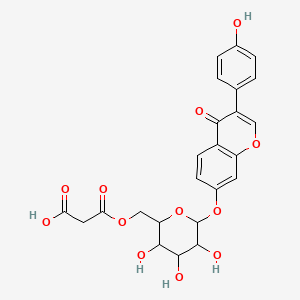

6"-O-Malonyldaidzin

描述

Malonyldaidzin has been reported in Glycine max, Pueraria montana var. lobata, and other organisms with data available.

structure in first source

属性

IUPAC Name |

3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O12/c25-12-3-1-11(2-4-12)15-9-33-16-7-13(5-6-14(16)20(15)29)35-24-23(32)22(31)21(30)17(36-24)10-34-19(28)8-18(26)27/h1-7,9,17,21-25,30-32H,8,10H2,(H,26,27)/t17-,21-,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXMHWSVSZKYBT-ASDZUOGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201319060 | |

| Record name | 6′′-O-Malonyldaidzin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124590-31-4 | |

| Record name | 6′′-O-Malonyldaidzin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124590-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonyldaidzin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124590314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6′′-O-Malonyldaidzin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MALONYLDAIDZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54CE6OWE7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: The Biosynthetic Pathway of 6”-O-Malonyldaidzin in Soybeans (Glycine max)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Soybeans (Glycine max) are a primary dietary source of isoflavones, a class of phytoestrogens with significant interest in human health and pharmacology. These compounds exist in various conjugated forms, with malonylglucosides being the most abundant in raw soybean seeds.[1][2] 6”-O-Malonyldaidzin, a malonylated conjugate of the isoflavone (B191592) daidzein (B1669772), is a key storage form of daidzein in the plant. Its biosynthesis involves a multi-step pathway culminating in two critical conjugation reactions: glycosylation and subsequent malonylation.[3][4] Understanding this pathway, the enzymes involved, and the methods to analyze these compounds is crucial for researchers in natural product chemistry, plant biochemistry, and drug development. This guide provides a detailed overview of the biosynthetic pathway, key enzymatic data, and relevant experimental protocols.

The Biosynthetic Pathway of 6”-O-Malonyldaidzin

The formation of 6”-O-malonyldaidzin is a continuation of the general phenylpropanoid pathway, which produces a wide array of secondary metabolites in plants. The pathway begins with the amino acid phenylalanine and proceeds through several enzymatic steps to produce the isoflavone aglycone, daidzein. The final two steps, which are the focus of this guide, involve the sequential addition of a glucose and a malonyl group.[3]

-

Glycosylation of Daidzein: The isoflavone aglycone Daidzein is converted to Daidzin (B1669773) (Daidzein 7-O-β-D-glucoside). This reaction is catalyzed by the enzyme UDP-glucose:isoflavone 7-O-glucosyltransferase (IF7GT) , which transfers a glucose moiety from UDP-glucose to the 7-hydroxyl group of daidzein.

-

Malonylation of Daidzin: Daidzin is then further modified to form 6”-O-Malonyldaidzin . This step is catalyzed by Malonyl-CoA:isoflavone 7-O-glucoside-6”-O-malonyltransferase (IF7MaT) . This enzyme transfers a malonyl group from malonyl-CoA to the 6”-hydroxyl position of the glucosyl moiety attached to daidzin.

These conjugation steps increase the water solubility and stability of the isoflavone, facilitating its transport and storage within the plant cell, primarily in the vacuole.

Caption: Biosynthesis of 6”-O-Malonyldaidzin from Phenylalanine in Soybeans.

Key Enzymes and Quantitative Data

The terminal steps in 6”-O-malonyldaidzin synthesis are catalyzed by specific members of the glycosyltransferase (UGT) and acyltransferase (BAHD family) superfamilies. Several homologs of these enzymes have been identified in soybeans, each with potentially distinct substrate specificities and expression patterns.

UDP-glucose:isoflavone 7-O-glucosyltransferase (IF7GT)

This enzyme (EC 2.4.1.170) is responsible for the glucosylation of isoflavone aglycones. Multiple UGT homologs that can perform this reaction have been identified in soybeans, including GmUGT1 and GmUGT4, which exhibit high specificity for isoflavones.

Malonyl-CoA:isoflavone 7-O-glucoside-6”-O-malonyltransferase (IF7MaT)

This enzyme (EC 2.3.1.115) belongs to the BAHD family of acyltransferases and is responsible for the final malonylation step. Several isozymes capable of this reaction have been characterized, including GmMT7, GmIMaT1, and GmIMaT3, which share similar kinetic properties but may have different subcellular localizations and stress responses.

Enzyme Kinetic Parameters

The efficiency and substrate preference of these key enzymes have been determined through in vitro assays. The Michaelis-Menten constant (Km) indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing a measure of the enzyme's affinity for the substrate. The catalytic constant (kcat) represents the turnover number.

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Reference |

| GmIF7GT | Genistein | 3.6 | 0.74 | - | |

| GmUGT4 | Daidzein | - | 5.89 ± 0.65 | 2.91 x 10⁵ | |

| GmIMaT1 | Daidzin | 36.28 | - | - | |

| GmIMaT3 | Daidzin | 30.12 | - | - |

Note: Kinetic data for enzymes can vary based on experimental conditions. Genistein is a structurally similar isoflavone often used in kinetic studies.

Experimental Protocols

Protocol for Isoflavone Extraction and Quantification

This protocol details a standard method for extracting and analyzing isoflavones, including 6”-O-malonyldaidzin, from soybean seed samples using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

-

Freeze-dry soybean seed samples and grind them into a fine powder using a laboratory mill.

-

Accurately weigh approximately 100-500 mg of the ground powder into a centrifuge tube.

2. Extraction:

-

Add 10 mL of 80% aqueous methanol (B129727) (or 80% acetonitrile) to the sample tube.

-

Vortex thoroughly to ensure the powder is fully suspended.

-

Shake or sonicate the mixture at room temperature for 2 hours.

-

Centrifuge the suspension at 3,000-5,000 x g for 15 minutes to pellet the solid material.

3. Sample Filtration and Analysis:

-

Carefully collect the supernatant (the extract).

-

Filter the extract through a 0.45 µm syringe filter (e.g., PVDF or PTFE) into an HPLC vial.

-

Inject 10-20 µL of the filtered extract into the HPLC system.

4. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% acetic acid or formic acid in water.

-

Mobile Phase B: 0.1% acetic acid or formic acid in acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 260 nm.

-

Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B (e.g., 10-15%), linearly increasing to a higher percentage (e.g., 35-70%) over 30-50 minutes to separate the different isoflavone forms.

-

Quantification: Calculate concentrations based on calibration curves generated from pure standards of daidzein, daidzin, and 6”-O-malonyldaidzin.

Caption: General workflow for the extraction and analysis of soybean isoflavones.

In Vitro Enzyme Assay Protocol for IF7MaT

This protocol is for determining the activity of a recombinant malonyltransferase (e.g., GmIMaT1/3) in vitro.

1. Reagents and Buffers:

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0).

-

Substrates: Daidzin (dissolved in DMSO, final concentration range 5-200 µM), Malonyl-CoA (dissolved in water, final concentration ~40 µM).

-

Enzyme: Purified recombinant IF7MaT protein.

-

Stop Solution: Acetonitrile or methanol.

2. Assay Procedure:

-

In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:

- Reaction Buffer.

- Daidzin (at desired concentration).

- Malonyl-CoA.

-

Pre-incubate the mixture at 30°C for 5-10 minutes.

-

Initiate the reaction by adding a known amount of the purified recombinant enzyme.

-

Incubate the reaction at 30°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume (50 µL) of the stop solution (e.g., methanol).

-

Centrifuge the mixture at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.

-

Analyze the supernatant by HPLC (using the conditions described in section 4.1) to quantify the product, 6”-O-malonyldaidzin.

3. Kinetic Analysis:

-

To determine Km and Vmax, perform the assay with a range of daidzin concentrations while keeping the malonyl-CoA concentration constant and saturating.

-

Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software.

References

The Occurrence and Analysis of 6"-O-Malonyldaidzin in Leguminous Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflavones, a class of phytoestrogens predominantly found in leguminous plants, have garnered significant attention for their potential health benefits. Among these, 6"-O-Malonyldaidzin, a malonylated conjugate of the isoflavone (B191592) glucoside daidzin, is a key compound found in significant quantities, particularly in soybeans (Glycine max). This technical guide provides an in-depth overview of the natural sources, distribution, and quantitative analysis of this compound in leguminous plants. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Natural Sources and Distribution

This compound is one of the twelve major isoflavone components identified in soybeans, which also include daidzein, genistein, glycitein, and their respective glucoside, malonyl-glucoside, and acetyl-glucoside forms.[1][2] While numerous leguminous plants contain isoflavones, soybeans are distinguished by a concentration that can be over 100 times greater than that found in other common legumes such as chickpeas, faba beans, and lentils.[1]

The distribution of this compound is not uniform throughout the plant. In soybeans, the highest concentrations are typically found in the seeds.[2] However, it is also present in other parts of the plant, including the leaves and sprouts.[3] The concentration of this compound and other isoflavones can be influenced by various factors, including the specific plant cultivar, environmental conditions, and developmental stage of the plant.

Quantitative Data of this compound

The following tables summarize the quantitative data for this compound content in various leguminous plant sources as reported in the scientific literature.

Table 1: Content of this compound in Soybean Seeds and Leaves

| Plant Material | Cultivar/Variety | This compound Content (mg/g Dry Weight) | Reference |

| Soybean Seeds | Not Specified | 0.23–0.82 | |

| Soybean Leaves | Not Specified | Not explicitly quantified, but present |

Table 2: Content of this compound and Other Isoflavones in Soybean Sprouts

| Cultivar | This compound (µg/g) | Other Major Isoflavones (µg/g) | Reference |

| Soy SK-7 | - | 6"-O-malonylgenistin (155.9), daidzin, genistin | |

| Panorama 358 | - | Daidzin (83.5) |

Note: The study by Zuluaga et al. (2023) focused on the major constituents and did not provide a specific value for this compound in all cultivars, but it was detected.

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, which leads to the formation of various flavonoids, including isoflavones. The process begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the isoflavone aglycone, daidzein. Daidzein is then glucosylated to form daidzin, which is subsequently malonylated to yield this compound.

Experimental Protocols

The accurate quantification of this compound requires robust extraction and analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most common approach.

Sample Preparation and Extraction

This protocol is a synthesis of methods described in the literature.

Objective: To efficiently extract isoflavones, including this compound, from leguminous plant material.

Materials:

-

Plant material (e.g., seeds, leaves), freeze-dried and ground to a fine powder.

-

Extraction solvent: 70% ethanol (B145695) with 0.1% acetic acid. Other solvent systems like ethanol/water/propanediol mixtures have also been used.

-

Vortex mixer.

-

Centrifuge.

-

Syringe filters (0.45 µm).

Procedure:

-

Weigh approximately 0.1 g of the powdered plant material into a microcentrifuge tube.

-

Add 1.0 mL of the extraction solvent.

-

Vortex the mixture vigorously for 1 minute.

-

Agitate the sample for 1 hour at room temperature.

-

Centrifuge the mixture at 10,000 x g for 10 minutes.

-

Collect the supernatant.

-

For exhaustive extraction, the pellet can be re-extracted with another 1.0 mL of the extraction solvent and the supernatants combined.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis

The following HPLC conditions are based on a rapid method for the determination of 12 isoflavone components in soybean.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., YMC-C18, 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

-

Solvent A: 0.1% acetic acid in water.

-

Solvent B: Acetonitrile (B52724).

Gradient Elution:

-

A linear gradient from 13% to 30% acetonitrile over 80 minutes.

Other Parameters:

-

Column Temperature: 35°C.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 260 nm.

Quantification:

-

Quantification is achieved by comparing the peak areas of the analytes in the sample chromatogram with those of authentic standards of this compound. In the absence of a commercial standard, quantification can be performed using the calibration curve of a related, commercially available standard (e.g., daidzin) and applying a correction factor based on molecular weight differences.

LC-MS/MS for Identification and Confirmation

For unambiguous identification, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed.

Instrumentation:

-

LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Methodology:

-

The chromatographic conditions are often similar to those used for HPLC-UV.

-

Mass spectral data, including the parent ion mass and fragmentation patterns (MS/MS), are used to confirm the identity of this compound. 1H NMR spectroscopy can also be used for structural elucidation and quantification.

Conclusion

This compound is a significant isoflavone present in high concentrations in soybeans and to a lesser extent in other legumes. Its accurate quantification is crucial for research into the health benefits of soy-based products and for the development of new pharmaceuticals. The methodologies outlined in this guide, based on robust extraction techniques and advanced analytical methods like HPLC and LC-MS, provide a solid foundation for researchers in this field. The provided diagrams offer a visual representation of the biosynthetic pathway and experimental workflows, aiding in the comprehension of these complex processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioinformatics Identification and Expression Analysis of Acetyl-CoA Carboxylase Reveal Its Role in Isoflavone Accumulation during Soybean Seed Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction of Isoflavones, Alpha-Hydroxy Acids, and Allantoin from Soybean Leaves—Optimization by a Mixture Design of the Experimental Method [mdpi.com]

The Pivotal Role of 6"-O-Malonyldaidzin in Plant Defense and Symbiosis: A Technical Guide

Abstract

Isoflavonoids are a class of secondary metabolites predominantly found in leguminous plants, playing a crucial role in the intricate communication between plants and their environment. Among these, 6"-O-Malonyldaidzin, a malonylated glucoside of daidzein (B1669772), serves as a key player in both constitutive and induced defense mechanisms, as well as in the establishment of vital symbiotic relationships. This technical guide provides a comprehensive overview of the multifaceted roles of this compound, detailing its biosynthesis, its function in plant-pathogen interactions, and its contribution to the symbiotic establishment with nitrogen-fixing rhizobia. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this important phytoalexin.

Introduction

Plants, being sessile organisms, have evolved a sophisticated chemical arsenal (B13267) to defend themselves against a myriad of biotic and abiotic stresses.[1][2] Isoflavones, a subgroup of flavonoids, are central to these defense strategies, particularly in leguminous species like soybean (Glycine max).[3][4][5] These compounds act as phytoalexins, antimicrobial compounds synthesized by plants in response to pathogen attack, and as signaling molecules in beneficial plant-microbe interactions.

This compound is one of the most abundant isoflavone (B191592) conjugates in soybean tissues. Its malonyl group enhances its solubility and stability, allowing for its storage in vacuoles. Upon pathogen attack or in the initiation of symbiosis, this stored form can be rapidly converted to its more biologically active aglycone form, daidzein. This guide will delve into the specific functions of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Biosynthesis of this compound

The biosynthesis of this compound is an integral part of the broader phenylpropanoid pathway. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the isoflavone skeleton.

The key steps leading to this compound are:

-

General Phenylpropanoid Pathway: Phenylalanine is converted to p-coumaroyl-CoA.

-

Flavonoid/Isoflavonoid (B1168493) Branch: Chalcone (B49325) synthase (CHS) and chalcone reductase (CHR) produce 6'-deoxychalcone, a precursor for daidzein.

-

Isoflavone Synthase (IFS): This critical enzyme, a cytochrome P450 monooxygenase, catalyzes the conversion of the flavanone (B1672756) intermediate to a 2-hydroxyisoflavanone (B8725905).

-

Dehydration: The 2-hydroxyisoflavanone is then dehydrated to form daidzein.

-

Glycosylation: UDP-glucose:isoflavone 7-O-glucosyltransferase (IF7GT) attaches a glucose molecule to daidzein, forming daidzin.

-

Malonylation: Finally, malonyl-CoA:isoflavone 7-O-glucoside 6"-O-malonyltransferase (IF7MaT) transfers a malonyl group to daidzin, yielding this compound.

Role in Plant Defense

This compound is a cornerstone of the soybean's defense system, acting as a readily available precursor for potent antimicrobial compounds.

Phytoalexin Production

Upon perception of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), plant cells initiate a defense response. This includes the enzymatic conversion of this compound back to daidzein, which then serves as a substrate for the synthesis of more complex and highly antimicrobial phytoalexins, such as glyceollins. Glyceollins have demonstrated broad-spectrum activity against various fungal and bacterial pathogens. The accumulation of these phytoalexins at the site of infection helps to inhibit pathogen growth and spread.

Quantitative Data on Isoflavone Accumulation

The concentration of this compound and other isoflavones can vary significantly depending on the plant cultivar, tissue type, and the presence of elicitors. The following table summarizes quantitative data from various studies.

| Plant Material | Cultivar | Compound | Concentration (µg/g dry weight) | Elicitor/Condition | Reference |

| Soybean Seeds | Various | This compound | 230 - 820 | - | |

| Soybean Leaves | Various | This compound | Varies | Strontium (LTE) | |

| Soybean Sprouts | Panorama 358 | This compound | Varies | INA | |

| Soybean Sprouts | SK-7 | 6"-O-Malonylgenistin | 155.9 | - | |

| Soybean Sprouts | Panorama 358 | Daidzin | 83.5 | - |

Note: Direct comparison of yields can be challenging due to variations in plant material, specific isoflavones quantified, and reporting units.

Role in Symbiosis

Beyond defense, isoflavonoids like daidzein, derived from this compound, are critical for establishing the symbiotic relationship between legumes and nitrogen-fixing rhizobia bacteria.

Nod Gene Induction

Legume roots secrete isoflavonoids into the rhizosphere to attract compatible rhizobia. Daidzein acts as a signaling molecule that is recognized by the bacterial NodD protein. This interaction activates the transcription of bacterial nod (nodulation) genes. The products of these genes are lipochitooligosaccharides known as Nod factors.

Nodule Formation

Nod factors, in turn, are perceived by the plant root hairs, initiating a signaling cascade that leads to root hair curling, infection thread formation, and ultimately, the development of a new organ: the root nodule. Within the nodule, the rhizobia differentiate into bacteroids and fix atmospheric nitrogen, which is then supplied to the plant in exchange for carbon sources. The controlled release of daidzein is therefore a crucial first step in this agriculturally and ecologically significant process.

Experimental Protocols

Accurate quantification and analysis of this compound and related isoflavonoids are essential for research in this field. The following sections outline common experimental procedures.

Extraction of Isoflavones from Plant Material

The choice of extraction method is critical and depends on the plant matrix and the target isoflavone profile.

Ultrasound-Assisted Extraction (UAE)

This method is efficient for extracting isoflavones from soy flour.

-

Sample Preparation: Mill dried plant material to a fine powder (e.g., 40-60 mesh).

-

Solvent Mixture: Prepare a solution of 80% aqueous ethanol.

-

Extraction: Add 1 gram of the powdered sample to 20 mL of the solvent mixture in a conical flask. Place the flask in an ultrasonic bath.

-

Sonication: Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.

-

Separation: Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

-

Re-extraction: Repeat the extraction process with the pellet to ensure complete extraction.

-

Filtration: Pool the supernatants and filter through a 0.45 µm syringe filter before HPLC analysis.

Soxhlet Extraction

A more traditional method that can be time-consuming but effective.

-

Defatting: If the plant material has a high lipid content, it should first be defatted using a non-polar solvent like hexane.

-

Apparatus Setup: Place the powdered plant material in a thimble inside a Soxhlet extractor. Fill the round-bottom flask with the extraction solvent (e.g., 80% ethanol).

-

Extraction: Heat the solvent to reflux. The solvent vapor will rise, condense, and drip onto the sample, extracting the isoflavones. This process is repeated for several hours.

-

Concentration: After extraction, concentrate the solvent in the flask using a rotary evaporator to yield the crude extract.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the separation and quantification of isoflavones.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in methanol (B129727) or acetonitrile).

-

Flow Rate: Typically 1 mL/min.

-

Detection: UV detector at 254 or 260 nm.

-

Quantification: Prepare standard curves for known isoflavone standards (e.g., daidzin, genistin, daidzein). Compare the peak areas of the isoflavones in the sample chromatogram to the standard curves to determine their concentrations.

Conclusion and Future Perspectives

This compound stands out as a crucial, multi-functional molecule in the biology of leguminous plants. Its role as a stable, stored precursor for both defense compounds and symbiotic signaling molecules highlights the elegant efficiency of plant metabolic pathways. A deeper understanding of the regulation of its biosynthesis, transport, and enzymatic conversion holds significant potential for agricultural and pharmaceutical applications. Future research should focus on elucidating the precise regulatory networks that control the flux through the isoflavonoid pathway, which could pave the way for engineering crops with enhanced disease resistance and improved nitrogen fixation capabilities. Furthermore, the bioactive properties of daidzein and its derivatives warrant continued investigation for their potential in drug development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Diverse defenses: O-methylated flavonoids contribute to the maize arsenal against fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current perspectives on the beneficial effects of soybean isoflavones and their metabolites on plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An isoflavone catabolism gene cluster underlying interkingdom interactions in the soybean rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]

Bioavailability and Metabolic Fate of 6"-O-Malonyldaidzin in vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soy isoflavones are a class of phytoestrogens that have garnered significant interest for their potential health benefits. In soybeans and many soy-based food products, these isoflavones exist predominantly as glycosides and their malonylated derivatives. 6"-O-Malonyldaidzin is a prominent malonylated isoflavone (B191592) glucoside. Understanding its bioavailability and metabolic fate is crucial for elucidating its physiological effects and for the development of isoflavone-based therapeutics and functional foods. This technical guide provides an in-depth overview of the in vivo absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic journey and cellular interactions.

Data Presentation: Pharmacokinetics of this compound and its Metabolites

While direct pharmacokinetic data for this compound is scarce due to its rapid in vivo hydrolysis, its metabolic fate is intrinsically linked to that of its successive metabolites: daidzin (B1669773) and daidzein (B1669772). The malonate group of this compound is readily cleaved by esterases in the intestinal lumen, leading to the formation of daidzin. Subsequently, daidzin is hydrolyzed by β-glucosidases of the gut microbiota to the aglycone, daidzein, which is then absorbed. Therefore, the bioavailability of this compound is considered to be comparable to that of daidzin.

The following tables summarize the pharmacokinetic parameters of daidzein, the primary bioactive metabolite of this compound, in rats and humans. These values provide a strong indication of the systemic exposure following the oral administration of this compound.

Table 1: Pharmacokinetic Parameters of Daidzein in Rats Following Oral Administration

| Parameter | Value | Reference |

| Cmax (Maximum Concentration) | 17 - 81 ng/mL (following 2-50 mg/kg oral dose) | [1] |

| Tmax (Time to Maximum Concentration) | 0.5 - 1 h | [1] |

| Relative Bioavailability (vs. Suspension) | 5.57 - 8.85-fold increase with nanoparticle formulations | [2] |

| Urinary Recovery | Data not consistently reported for rats |

Table 2: Pharmacokinetic Parameters of Daidzein in Humans Following Oral Administration

| Parameter | Value | Reference |

| Cmax (Maximum Concentration) | Varies with dose and food matrix | [3] |

| Tmax (Time to Maximum Concentration) | 5.5 - 7.4 h | [4] |

| Half-life (t1/2) | 7.75 h | |

| Urinary Recovery | 16 - 32% of ingested daidzein |

Metabolic Pathway of this compound

The in vivo transformation of this compound is a multi-step process primarily occurring in the gastrointestinal tract and liver. The initial and most critical step is the rapid hydrolysis of the malonyl group, followed by deglycosylation and subsequent phase I and phase II metabolism of the resulting aglycone, daidzein.

Experimental Protocols

This section outlines the detailed methodologies for key experiments involved in studying the bioavailability and metabolic fate of this compound.

Animal Pharmacokinetic Study

A typical in vivo pharmacokinetic study in a rat model would follow this protocol:

-

Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies. Animals are housed in controlled conditions with a standard diet and water available ad libitum.

-

Dosing: this compound is administered orally via gavage. To determine absolute bioavailability, a separate group of animals would receive an intravenous (IV) administration of daidzein (as the primary metabolite).

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing via the tail vein or other appropriate methods.

-

Plasma Preparation: Blood is collected in tubes containing an anticoagulant (e.g., heparin) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

-

Sample Analysis: Plasma concentrations of this compound, daidzin, daidzein, and its major metabolites are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), and half-life (t1/2) are calculated using non-compartmental analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. The comparison of different daidzein-PLGA nanoparticles in increasing its oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoflavones and PPAR Signaling: A Critical Target in Cardiovascular, Metastatic, and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Initial Isolation of 6"-O-Malonyldaidzin from Glycine max

This technical guide provides an in-depth overview of the seminal work leading to the discovery and initial isolation of 6"-O-Malonyldaidzin, a significant isoflavone (B191592), from soybean (Glycine max). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the foundational methodologies and quantitative data associated with this discovery.

Introduction

The isoflavone composition of soybean has been a subject of extensive research due to the potential health benefits of these compounds, which include antioxidant, anti-inflammatory, and phytoestrogenic activities. While the presence of isoflavone aglycones and their corresponding glucosides in soybeans was well-established, the work of Kudou et al. in 1991 marked a significant advancement in the field. Their research was the first to report the composition ratios of 12 different soy isoflavones, revealing that malonylated forms, particularly this compound and 6"-O-malonylgenistin, constituted a substantial portion—approximately 66%—of the total isoflavone content in soybean seeds.[1] This discovery highlighted the importance of these previously uncharacterized isoflavone conjugates. This guide details the original experimental procedures used to isolate and identify this compound.

Experimental Protocols

The following sections describe the detailed methodologies employed in the initial isolation and characterization of this compound from soybean hypocotyls, as reported by Kudou et al. (1991).[2]

-

Plant Source: Hypocotyls of mature soybean seeds (Glycine max Merrill).

-

Initial Extraction: The hypocotyls were extracted with 70% ethanol (B145695) at room temperature.[2] This initial step is crucial for solubilizing a broad range of isoflavones from the plant matrix.

The crude ethanol extract was subjected to a multi-step chromatographic process to isolate the malonylated isoflavones.

-

Column Chromatography: The concentrated extract was first separated using column chromatography. While the original paper does not specify the exact stationary and mobile phases for the initial column separation, modern methods often employ reversed-phase columns, such as C18, for isoflavone separation.[3][4]

-

High-Performance Liquid Chromatography (HPLC): Further purification was achieved using HPLC. A typical HPLC protocol for isoflavone analysis involves a C18 reversed-phase column with a gradient elution system.

-

Solvent A: 0.1% formic acid (v/v) in water.

-

Solvent B: 0.1% formic acid (v/v) in acetonitrile.

-

Gradient: A linear gradient from 10% to 35% of solvent B over 40 minutes.

-

Flow Rate: 0.8 mL/min.

-

Detection: UV detection at 260 nm.

-

The isolated compounds were subjected to a battery of spectroscopic analyses to elucidate their chemical structures.

-

Ultraviolet (UV) Spectroscopy: To determine the absorption maxima, which is characteristic of the isoflavone chromophore.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns of the isolated compounds.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR were employed to determine the precise structure and stereochemistry of the isoflavones, including the position of the malonyl group.

Quantitative Data

The initial study by Kudou et al. (1991) provided crucial quantitative data on the relative abundance of different isoflavone glycosides in soybean hypocotyls. The malonylated forms were found to be the major isoflavone constituents.

| Isoflavone Conjugate | Relative Abundance (%) in Hypocotyl Extract |

| This compound | Major Component |

| 6"-O-Malonylglycitin | Major Component |

| 6"-O-Malonylgenistin | Major Component |

| Daidzin | Present |

| Glycitin | Present |

| Genistin | Present |

| 6"-O-Acetylgenistin | Present |

| 6"-O-Acetyldaidzin | Present |

Note: The original paper emphasized the malonylated isoflavones as major constituents without providing precise percentage breakdowns in the abstract. The term "Major Component" is used to reflect this emphasis.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for the isolation and characterization of this compound and the logical relationship of its structural components.

Caption: Experimental workflow for the isolation and characterization of this compound.

Caption: Structural relationship of this compound to its constituent parts.

Conclusion

The pioneering work of Kudou and colleagues in 1991 fundamentally shifted the understanding of isoflavone profiles in soybeans by identifying 6"-O-malonylated glycosides, including this compound, as major constituents. The methodologies they developed for the isolation and structural elucidation of these compounds laid the groundwork for future research into the bioavailability, metabolism, and physiological effects of these important dietary phytoestrogens. This technical guide provides a detailed summary of these foundational techniques and findings to aid researchers in understanding the historical context and practical aspects of isoflavone chemistry.

References

A Technical Guide to the Enzymatic Synthesis of 6"-O-Malonyldaidzin from Daidzin

Introduction: 6"-O-Malonyldaidzin is a prominent isoflavone (B191592) found in soybeans (Glycine max) and other leguminous plants.[1][2] As the malonylated conjugate of daidzin (B1669773), it represents a major, stable form of isoflavone storage in plant tissues.[3][4] The malonylation process enhances the water solubility and stability of the isoflavone glycosides.[5] From a nutraceutical and pharmaceutical perspective, these compounds are of significant interest for their potential health benefits. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound from its precursor, daidzin, focusing on the enzymes involved, reaction kinetics, and established experimental protocols for researchers and drug development professionals.

The Core Enzymatic Reaction

The synthesis of this compound from daidzin is a biocatalytic process involving a regiospecific acylation. The reaction is catalyzed by a specific class of enzymes known as malonyltransferases.

Reaction Pathway: The enzyme transfers a malonyl group from the acyl donor, Malonyl-CoA, to the 6"-hydroxyl position of the glucose moiety of daidzin. This is typically the final step in the biosynthesis of this particular isoflavone conjugate in soybeans.

References

- 1. Frontiers | Isoflavone Malonyltransferases GmIMaT1 and GmIMaT3 Differently Modify Isoflavone Glucosides in Soybean (Glycine max) under Various Stresses [frontiersin.org]

- 2. 124590-31-4・6''-O-Malonyldaidzin・132-13821[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Identification and characterization of isoflavonoid specific glycosyltransferase and malonyltransferase from soybean seeds [agris.fao.org]

- 5. Daidzin 6''-O-malonate | CAS:124590-31-4 | Manufacturer ChemFaces [chemfaces.com]

Unveiling the Physiological Concentration of 6"-O-Malonyldaidzin in Soybean Seeds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the physiological concentration of 6"-O-Malonyldaidzin, a significant isoflavone (B191592), in soybean seeds. The document summarizes quantitative data, provides detailed experimental protocols for its analysis, and visualizes key biological and experimental pathways. This information is crucial for researchers in plant biology, nutrition, and pharmacology, as well as for professionals in the drug development industry exploring the therapeutic potential of soy isoflavones.

Quantitative Overview of this compound in Soybean Seeds

The concentration of this compound in soybean seeds is highly variable and is influenced by a multitude of factors including the specific cultivar, geographical location of cultivation, and environmental conditions during the growing season.[1][2] Malonylated isoflavones, including this compound, are the predominant forms of isoflavones found in raw soybean seeds.[3] The following table summarizes the quantitative data for this compound concentration across various soybean cultivars as reported in scientific literature.

| Soybean Cultivar/Accession | Concentration of this compound (µg/g of dry seed) | Reference |

| Various Cultivars (Maturity Groups 0-VI) | ||

| Average across 40 cultivars | 664.03 | [1] |

| Minimum | 0.00 | [1] |

| Maximum | 1629.77 | |

| Black Soybean Cultivars | ||

| Geomjeong 2 (grown in Milyang) | 1395.7 | |

| Geomjeong 2 (grown in Muju) | 1450.3 | |

| Seonheuk (grown in Milyang) | 489.5 | |

| Seonheuk (grown in Muju) | 610.9 | |

| Colombian Cultivars (Sprouts) | ||

| Panorama 358 | > 20 (exact value not specified) | |

| Panorama 29 | > 20 (exact value not specified) | |

| Various Germplasms | ||

| Average across 1168 accessions | Not individually specified, but malonyldaidzin showed a high correlation with total isoflavone content. | |

| Maturity Group I Cultivars | ||

| Asgrow A-1395 | 1184 | |

| Prairie Brand PB-137 | 1100 | |

| Stine 2500 | 1124 | |

| Sichuan Landraces | ||

| Wide range observed across 56 landraces | Not individually specified for all, but 6'-O-malonyldaidzin was a major component. |

Experimental Protocols for Quantification

The accurate quantification of this compound in soybean seeds is predominantly achieved through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC).

Sample Preparation: Extraction of Isoflavones

A robust extraction method is critical for the accurate quantification of isoflavones.

Materials:

-

Soybean seeds

-

Grinder or mill

-

Analytical balance

-

70-80% Ethanol or Acetonitrile

-

0.1% Acetic Acid (optional, to improve stability)

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.22 or 0.45 µm)

Protocol:

-

Grinding: Grind the soybean seeds into a fine powder to increase the surface area for extraction.

-

Weighing: Accurately weigh approximately 0.1 to 0.5 g of the soybean powder.

-

Extraction Solvent Addition: Add a known volume of the extraction solvent (e.g., 10 mL of 80% ethanol) to the soybean powder.

-

Extraction: Vortex the mixture vigorously and then agitate it for a specified period (e.g., 1-2 hours) at room temperature. Sonication can be used to enhance extraction efficiency.

-

Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the solid material.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 or 0.45 µm syringe filter to remove any remaining particulate matter before injection into the HPLC or UPLC system.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% acetic acid or formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% acetic acid or formic acid.

-

Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased over time to elute the isoflavones. For example:

-

0-5 min: 15% B

-

5-40 min: 15-35% B (linear gradient)

-

40-45 min: 35-100% B (linear gradient)

-

45-50 min: 100% B (isocratic wash)

-

50-55 min: 100-15% B (linear gradient)

-

55-60 min: 15% B (isocratic re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Detection Wavelength: 260 nm.

-

Injection Volume: 10-20 µL.

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample extracts by interpolating their peak areas on the calibration curve.

Visualizing Key Pathways

Isoflavone Biosynthesis Pathway in Soybean

The biosynthesis of this compound in soybean follows the general phenylpropanoid pathway, leading to the formation of the isoflavone core structure, which is then subject to glycosylation and malonylation.

Caption: Biosynthesis pathway of this compound in soybean.

Experimental Workflow for Quantification

The following diagram outlines the general workflow for the quantification of this compound from soybean seeds.

References

The Role of the Malonyl Group in the Bioactivity of Daidzin Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoflavones, particularly those derived from soy, have garnered significant attention for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. In soybeans, these compounds predominantly exist as glycosides, with a significant portion being malonylated. This technical guide delves into the critical function of the malonyl group attached to daidzin (B1669773), forming 6"-O-malonyldaidzin, and its impact on the overall bioactivity of this isoflavone (B191592). We will explore its influence on stability, bioavailability, and specific biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Introduction: The Chemical Landscape of Daidzin Glycosides

Daidzin is the 7-O-glucoside of the isoflavone daidzein. In its natural state within soybeans, daidzin is often further esterified with a malonyl group at the 6"-position of the glucose moiety, forming this compound.[1][2] This malonylation significantly alters the physicochemical properties of the molecule. Malonylated isoflavones are the most abundant forms in raw soybeans but are thermally unstable.[1][3][4] Processing methods such as heating can lead to the decarboxylation of the malonyl group to an acetyl group or its complete loss, yielding daidzin.

The biological activity of isoflavones is intrinsically linked to their chemical form. For absorption in the gut, the glycosidic bond must be cleaved to release the aglycone, daidzein, which is considered the primary bioactive form. The presence and nature of the glycosidic conjugate, including the malonyl group, therefore play a crucial role in the journey of these compounds from ingestion to cellular interaction.

Impact of the Malonyl Group on Physicochemical Properties and Bioavailability

The malonyl group imparts a significant influence on the stability and, consequently, the bioavailability of daidzin.

Stability

Malonylated daidzin is notably less stable than its non-malonylated counterpart, daidzin, particularly when exposed to heat and changes in pH. This instability is a critical factor during food processing, where thermal treatments can readily convert malonyldaidzin to daidzin. One study highlighted that the malonyl form is the most unstable among the four forms of isoflavones (malonylglycoside, acetylglycoside, β-glycoside, and aglycone).

Bioavailability

The bioavailability of isoflavones is a complex process governed by enzymatic hydrolysis in the intestine. Isoflavone glycosides, including malonyldaidzin and daidzin, are generally not absorbed intact. They must first be hydrolyzed by β-glucosidases of the intestinal microbiota to their aglycone form, daidzein.

While direct comparative bioavailability studies between malonyldaidzin and daidzin are limited, the consensus is that the aglycone form is more readily absorbed due to its increased lipophilicity. The presence of the bulky and polar malonyl group may hinder enzymatic hydrolysis compared to the simpler glucoside, potentially leading to lower overall bioavailability. One study suggested that malonylglucosides are significantly less bioavailable than their non-conjugated counterparts. However, the conversion of malonyldaidzin to the more stable daidzin during digestion could mitigate this effect.

In Vitro Digestion and Absorption Workflow

The following diagram illustrates the general workflow for assessing the bioavailability of isoflavone glycosides using an in vitro model.

References

Methodological & Application

Application Note: Quantification of 6"-O-Malonyldaidzin using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoflavones are a class of phytoestrogens found predominantly in soybeans and soy-based products. These compounds exist in various forms, including aglycones (e.g., daidzein), glucosides (e.g., daidzin), and their acetyl and malonyl conjugates.[1] In unprocessed soybeans, the 6"-O-malonyl-β-glucosides, such as 6"-O-Malonyldaidzin, are the most abundant forms.[2] Accurate quantification of these individual isoflavones is crucial for quality control in nutraceuticals, food products, and for research into their physiological effects, which may include roles in cancer prevention and managing postmenopausal symptoms.[3][4] This document provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Principle of the Method

This method utilizes RP-HPLC to separate isoflavones based on their polarity. A C18 stationary phase is used, which is nonpolar. The mobile phase consists of a polar mixture of water and an organic solvent (acetonitrile), with a small amount of acid (acetic or formic acid) to improve peak shape and resolution. A gradient elution is employed, where the proportion of the organic solvent is increased over time. This causes less polar compounds to elute later than more polar compounds. The separated compounds are detected by a UV detector at a wavelength where isoflavones exhibit strong absorbance, typically around 260 nm.[5] Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Apparatus and Materials

-

Apparatus

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Solvent degasser

-

Binary gradient pump

-

Autosampler or manual injector (capable of 5-20 µL injections)

-

Column oven

-

Photodiode Array (PDA) or UV-Vis detector

-

-

Chromatographic column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

Centrifuge

-

Vortex mixer or shaker

-

Syringe filters (0.45 µm PVDF)

-

Volumetric flasks and pipettes

-

HPLC vials

-

-

Reagents and Standards

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC or LC/MS grade)

-

Acetic Acid or Formic Acid (HPLC grade)

-

Daidzin (B1669773) (analytical standard, for reference and indirect quantification)

-

This compound standard (if available)

-

USP defatted powdered soy or minimally processed soy flour (as a reference material for peak identification)

-

Sample Preparation (from Soy-Based Powder)

Note: Malonyl glycosides are heat-sensitive and can degrade to their corresponding glucosides. Avoid high temperatures during sample preparation.

-

Weighing: Accurately weigh approximately 1 g of the homogenized soy-based sample into a centrifuge tube.

-

Extraction: Add 10 mL of an extraction solvent, such as a mixture of acetonitrile and water (e.g., 1:1 v/v). Polar solvents like methanol, ethanol, or acetone, often in combination with water, are also effective.

-

Mixing: Cap the tube securely and shake or vortex vigorously for at least 1-2 hours at room temperature to ensure thorough extraction.

-

Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes to pellet the solid material.

-

Filtration: Carefully collect the supernatant and filter it through a 0.45 µm PVDF syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the filtered extract with the initial mobile phase composition to ensure the analyte concentration falls within the range of the calibration curve.

Standard Preparation and Calibration

Note: Pure this compound standard can be expensive or difficult to obtain. A common practice is to identify the peak using a reference material and quantify it using the calibration curve of a related, commercially available standard like daidzin, with a molecular weight correction factor applied.

-

Stock Solution: Prepare a stock solution of daidzin (e.g., 400 µg/mL) by dissolving an accurately weighed amount in acetonitrile or methanol.

-

Calibration Standards: Perform serial dilutions of the stock solution with the initial mobile phase to prepare a series of at least five working standards with concentrations spanning the expected sample range.

-

Peak Identification: To identify the this compound peak, prepare an extract from a minimally processed soy flour reference material, which is known to contain a high proportion of malonyl glucosides. The elution order on a C18 column is typically malonyl glucosides, followed by acetyl glucosides, glucosides, and finally aglycones.

HPLC Chromatographic Conditions

The following table summarizes a typical set of HPLC conditions for the analysis of isoflavones, including this compound.

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Acetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid |

| Gradient Program | 0-9 min: 12% B; 9-19 min: 12-15% B; 19-30 min: 15-27% B; 30-50 min: 27-35% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35-40 °C |

| Detection Wavelength | 260 nm |

| Injection Volume | 20 µL |

Data Presentation and Quantification

-

Calibration Curve: Inject the prepared standards into the HPLC system. Construct a calibration curve by plotting the peak area of the analyte versus its concentration. The curve should exhibit good linearity, with a coefficient of determination (R²) greater than 0.999.

-

Sample Analysis: Inject the prepared sample extracts. Identify the peak for this compound based on its retention time, confirmed by the reference material chromatogram.

-

Quantification: Calculate the concentration of this compound in the sample extract using the linear regression equation from the calibration curve. Adjust the final concentration based on the initial sample weight and any dilution factors used during preparation.

The table below shows an example of quantitative data that could be generated.

| Analyte | Retention Time (min) | Peak Area (arbitrary units) | Concentration (µg/mL) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |

| Standard 1 | 19.5 | 50,000 | 1.0 | 0.9995 | 0.1 | 0.3 |

| Standard 2 | 19.5 | 250,000 | 5.0 | |||

| Standard 3 | 19.5 | 500,000 | 10.0 | |||

| Standard 4 | 19.5 | 1,250,000 | 25.0 | |||

| Standard 5 | 19.5 | 2,500,000 | 50.0 | |||

| Sample A | 19.5 | 780,000 | 15.6 | |||

| Sample B | 19.5 | 450,000 | 9.0 |

LOD (Limit of Detection) and LOQ (Limit of Quantitation) are calculated from the standard deviation of the response at low concentrations and the slope of the calibration curve.

Workflow Visualization

The following diagram illustrates the complete analytical workflow for the quantification of this compound.

References

- 1. azom.com [azom.com]

- 2. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jfda-online.com [jfda-online.com]

- 5. researchgate.net [researchgate.net]

Application Note: A Sensitive LC-MS/MS Protocol for the Detection of 6"-O-Malonyldaidzin in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

6"-O-Malonyldaidzin is a significant isoflavone (B191592) found in various plants, notably in soybeans and other legumes. As a malonylated glucoside of daidzin (B1669773), it plays a role in the plant's defense mechanisms and has garnered interest for its potential health benefits in humans. However, the inherent thermal instability of this compound presents a considerable analytical challenge, as it can readily convert to other forms like daidzin during extraction and analysis.[1][2][3] This application note provides a detailed and robust LC-MS/MS protocol specifically designed for the sensitive and accurate quantification of this compound in plant extracts, with a focus on minimizing its degradation.

Experimental Workflow

The following diagram outlines the key stages of the analytical process, from sample preparation to data acquisition.

Caption: Experimental workflow for the sensitive detection of this compound.

Detailed Experimental Protocols

Sample Preparation

The primary goal of the sample preparation is to efficiently extract this compound while preventing its degradation.

a. Materials and Reagents:

-

Plant tissue (fresh, frozen, or lyophilized)

-

Liquid nitrogen

-

70% Ethanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

0.22 µm syringe filters (PTFE or nylon)

b. Protocol:

-

Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle. Lyophilized tissue should also be finely ground.

-

Weigh approximately 100 mg of the ground plant material into a microcentrifuge tube.

-

Add 1 mL of pre-chilled extraction solvent (70% ethanol with 0.1% formic acid). The acidic condition helps to stabilize the isoflavones.

-

Vortex the mixture for 1 minute.

-

Perform ultrasonic-assisted extraction in an ice bath for 30 minutes to enhance extraction efficiency without heat.

-

Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial.

-

Store the vials at 4°C in the autosampler pending immediate analysis to minimize potential degradation.

LC-MS/MS Analysis

This section details the optimized parameters for the chromatographic separation and mass spectrometric detection of this compound.

a. Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Condition |

| System | UPLC/HPLC system |

| Column | Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)[4] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 5 µL |

b. Mass Spectrometry (MS) Parameters:

| Parameter | Recommended Condition |

| System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

c. Multiple Reaction Monitoring (MRM) Transitions for this compound:

| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| 501.1 | 415.1 (Quantifier) | 0.1 | 30 | 15 |

| 501.1 | 253.0 (Qualifier) | 0.1 | 30 | 25 |

Quantitative Data Summary

The following tables summarize the expected quantitative performance of this method for this compound and other related isoflavones for comparison.

Table 1: Method Performance Characteristics

| Analyte | Linearity Range (ng/mL) | R² |

| Daidzin | 1 - 1000 | >0.99 |

| Genistin | 1 - 1000 | >0.99 |

| This compound | 1 - 500 | >0.99 |

| Daidzein | 0.5 - 500 | >0.99 |

| Genistein | 0.5 - 500 | >0.99 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |

| Daidzin | 0.5 | 1.5 |

| Genistin | 0.5 | 1.5 |

| This compound | 0.3 | 1.0 |

| Daidzein | 0.2 | 0.6 |

| Genistein | 0.2 | 0.6 |

Table 3: Recovery and Precision

| Analyte | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| This compound | 85 - 95 | < 5 | < 10 |

Signaling Pathways and Logical Relationships

The following diagram illustrates the structural relationship and potential degradation pathway of this compound.

Caption: Degradation pathway of this compound to Daidzin and Daidzein.

Conclusion

This application note provides a comprehensive and sensitive LC-MS/MS protocol for the quantification of this compound in plant extracts. By employing a carefully optimized sample preparation procedure that minimizes thermal stress and enzymatic activity, coupled with a highly selective UPLC-MS/MS method, researchers can achieve accurate and reproducible results. This protocol is particularly valuable for studies in plant science, food chemistry, and drug development where the precise quantification of this labile isoflavone is critical. The provided quantitative data and workflow diagrams serve as a practical guide for the implementation of this method in a laboratory setting.

References

Application Note: High-Recovery Cleanup of 6"-O-Malonyldaidzin from Soy Matrix Using Solid-Phase Extraction

Abstract

This application note details a robust and efficient method for the selective solid-phase extraction (SPE) of 6"-O-malonyldaidzin from a complex soy matrix. Malonylated isoflavones, being the predominant forms in raw soybeans, are thermally sensitive and require specific extraction and cleanup conditions to prevent degradation[1][2]. The presented protocol utilizes a divinylbenzene-based SPE cartridge, which demonstrates high affinity and recovery for isoflavones[3][4]. This method is ideal for researchers and analysts in the fields of natural products, food science, and drug development requiring accurate quantification of this key isoflavone (B191592). The protocol achieves high recovery and excellent reproducibility, making it suitable for routine analysis via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Introduction

Soybeans and soy-based products are significant sources of isoflavones, a class of phytoestrogens with various reported health benefits. In soybeans, isoflavones primarily exist as glycosides, with 6"-O-malonyl-β-glucosides being the most abundant forms[1]. This compound is a key representative of this group. However, the malonyl group is heat-labile and can be easily lost during extraction and processing, converting the molecule to its corresponding glucoside (daidzin). Therefore, an optimized and gentle cleanup method is crucial for accurate quantification.

Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration. For soy isoflavones, divinylbenzene-based sorbents have been shown to be highly effective, offering superior retention and recovery compared to traditional C18 sorbents. This note provides a detailed protocol for the cleanup of this compound from soy extract using a divinylbenzene (B73037) SPE cartridge, followed by HPLC-UV analysis.

Experimental Workflow

Caption: Experimental workflow for SPE cleanup and analysis of this compound.

Materials and Methods

Reagents and Materials

-

Soy Flour (Freeze-dried)

-

Acetonitrile (HPLC Grade)

-

Methanol (B129727) (HPLC Grade)

-

Acetic Acid (Glacial)

-

Ultrapure Water

-

Divinylbenzene-based SPE Cartridges (e.g., Strata-X or Oasis HLB)

-

This compound standard

-

Apigenin (B1666066) (Internal Standard)

Equipment

-

Analytical Balance

-

Vortex Mixer

-

Centrifuge

-

SPE Vacuum Manifold

-

Nitrogen Evaporator

-

HPLC system with UV/Vis Detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Detailed Protocols

Sample Preparation: Extraction from Soy Matrix

-

Weigh 0.1 g of freeze-dried soy flour into a centrifuge tube.

-

Add 10 mL of 70% aqueous acetonitrile. An internal standard like apigenin can be added at this stage.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Sonicate for 20 minutes in a water bath at room temperature to maximize extraction efficiency while preventing thermal degradation of malonyl glucosides.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant for SPE cleanup. For loading onto the SPE cartridge, the extract can be diluted with water to reduce the organic solvent concentration, improving analyte retention. A 1:4 dilution with water is recommended.

Solid-Phase Extraction (SPE) Protocol

The following protocol is optimized for a divinylbenzene-based cartridge. Flow rates should be maintained at approximately 5-10 mL/min.

-

Conditioning: Condition the SPE cartridge by passing 10 mL of methanol, followed by 10 mL of ultrapure water. Do not allow the sorbent bed to dry.

-

Loading: Load the diluted soy extract (from step 1.6) onto the cartridge at a flow rate of 5 mL/min.

-

Washing: Wash the cartridge with 10 mL of ultrapure water to remove sugars, salts, and other polar interferences.

-

Elution: Elute the retained isoflavones, including this compound, with 4 mL of methanol into a clean collection tube.

Sample Analysis: HPLC-UV Method

-

Evaporation and Reconstitution: Evaporate the eluate from the SPE step to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in 1 mL of the initial mobile phase.

-

HPLC Conditions:

-

Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Ultrapure water with 0.1% acetic acid

-

Mobile Phase B: Acetonitrile with 0.1% acetic acid

-

Gradient: A linear gradient from 13% to 30% B over 20 minutes is effective for separating the 12 common isoflavone forms.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35°C

-

Injection Volume: 20 µL

-

Detection: UV at 260 nm.

-

Results and Discussion

This SPE protocol provides a highly effective method for cleaning up soy extracts for the analysis of this compound. The divinylbenzene sorbent ensures strong retention of the isoflavones while allowing for the removal of matrix interferences during the wash step. The subsequent elution with methanol yields a clean, concentrated sample ready for HPLC analysis.

The use of room temperature extraction and processing is critical to preserve the integrity of the malonylated isoflavone. Methods using divinylbenzene cartridges have reported mean isoflavone recoveries of over 99% with excellent intra- and inter-day reproducibility (above 98%).

Table 1: SPE Performance Data for Isoflavone Cleanup

| Parameter | Value | Reference |

| SPE Sorbent | Divinylbenzene Copolymer | |

| Mean Total Isoflavone Recovery | 99.37% | |

| Mean Intra-day Reproducibility (RSD) | < 2% | |

| Mean Inter-day Reproducibility (RSD) | < 2% | |

| Elution Volume (Methanol) | 4 mL | |

| Processing Time per Sample | < 10 minutes |

Table 2: HPLC-UV Analytical Parameters

| Parameter | Condition | Reference |

| Column | C18 Reversed-Phase | |

| Mobile Phase | Acetonitrile / Water with 0.1% Acetic Acid | |

| Detection Wavelength | 260 nm | |

| Column Temperature | 35 °C | |

| Internal Standard | Apigenin |

Conclusion

The solid-phase extraction protocol detailed in this application note provides an efficient, reproducible, and high-recovery method for the cleanup of this compound from complex soy matrices. By using a divinylbenzene-based sorbent and optimized extraction conditions that preserve the labile malonyl moiety, this method is highly suitable for accurate quantitative analysis by HPLC-UV. This protocol is recommended for any laboratory engaged in the analysis of isoflavones in soy-based products, natural extracts, or dietary supplements.

References

- 1. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A brief history and spectroscopic analysis of soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solid-phase extraction of soy isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Cell Culture Models to Study the Effects of 6"-O-Malonyldaidzin

For Researchers, Scientists, and Drug Development Professionals

Introduction

6"-O-Malonyldaidzin is a prominent isoflavone (B191592) found in soybeans and soy-based products. As a malonylated glycoside of daidzein (B1669772), its bioavailability and biological activities may differ from its more extensively studied aglycone form, daidzein. Emerging research suggests that this compound possesses a range of pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. These application notes provide detailed protocols for utilizing in vitro cell culture models to investigate and quantify the therapeutic potential of this compound.

Data Presentation: Illustrative Quantitative Data

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present illustrative data based on the known activities of related isoflavones, such as daidzein and genistein. These tables are intended to serve as a guide for expected results and for comparative analysis of experimental findings.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (Illustrative Data)

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer (ER+) | 75 |

| MDA-MB-231 | Breast Cancer (ER-) | 150 |

| PC-3 | Prostate Cancer | 120 |

| DU145 | Prostate Cancer | 180 |

| HepG2 | Liver Cancer | 200 |

Table 2: Anti-inflammatory Effects of this compound in LPS-Stimulated RAW 264.7 Macrophages (Illustrative Data)

| Concentration (µM) | Nitric Oxide (NO) Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| 1 | 15 | 10 | 12 |

| 10 | 35 | 28 | 32 |

| 50 | 60 | 55 | 58 |

| 100 | 85 | 78 | 82 |

Table 3: Neuroprotective Effects of this compound on H₂O₂-Induced Oxidative Stress in SH-SY5Y Neuroblastoma Cells (Illustrative Data)

| Concentration (µM) | Cell Viability (%) | Reactive Oxygen Species (ROS) Reduction (%) |

| 1 | 65 | 18 |

| 10 | 78 | 35 |

| 50 | 89 | 55 |

| 100 | 95 | 70 |

Experimental Protocols

Assessment of Cytotoxicity in Cancer Cell Lines

This protocol outlines the determination of the cytotoxic effects of this compound on various cancer cell lines using the MTT assay.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231, PC-3, DU145, HepG2)

-

Complete growth medium (specific to each cell line)

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in the complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

Replace the medium in the wells with the medium containing different concentrations of this compound and a vehicle control (medium with 0.1% DMSO).

-

Incubate the plate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Evaluation of Anti-inflammatory Activity in RAW 264.7 Macrophages

This protocol describes the assessment of the anti-inflammatory properties of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent System

-

ELISA kits for TNF-α and IL-6

-

24-well plates

Protocol:

A. Nitric Oxide (NO) Production Assay:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of sulfanilamide (B372717) solution (from Griess Reagent System) and incubate for 10 minutes at room temperature, protected from light.